n-(3-Chlorophenyl)-n-methylacetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSYUHCXLQPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970081 | |
| Record name | N-(3-Chlorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54766-53-9 | |
| Record name | NSC86668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chlorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-N-methylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis Methods
Copper-Catalyzed Oxidative Amidation
The copper-mediated oxidative coupling of tertiary amines with acetic anhydride represents a modern, one-pot approach to N-(3-Chlorophenyl)-N-methylacetamide. Adapted from a protocol by the Royal Society of Chemistry, this method employs Cu(OAc)₂ as a catalyst under an oxygen atmosphere, enabling efficient N-methylation and acetylation.
Procedure:
- Reaction Setup : A Schlenk tube charged with Cu(OAc)₂ (4.6 mg, 0.05 mmol) is purged with O₂.
- Substrate Addition : 3-Chloro-N-methylaniline (0.5 mmol), acetic anhydride (2.5 mmol), and acetonitrile (1.0 mL) are introduced sequentially.
- Reflux Conditions : The mixture is stirred at reflux for 36 hours, facilitating oxidative C–N bond formation.
- Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography yield the product as a pale yellow solid (78 mg, 85%).
Key Advantages:
Acid Chloride Aminolysis
A classical two-step synthesis involves the conversion of 3-chlorophenylacetic acid to its acid chloride, followed by reaction with methylamine. This method, detailed in Organic Syntheses, prioritizes scalability and reproducibility.
Procedure:
- Acid Chloride Formation :
- 3-Chlorophenylacetic acid (50.0 g, 293 mmol) is treated with thionyl chloride (25.6 mL, 352 mmol) in toluene at 40°C, yielding the corresponding acid chloride.
- Aminolysis :
Key Advantages:
Characterization and Analytical Data
Spectroscopic Analysis
Table 1: ¹H NMR Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-2, H-4, H-5, H-6 | 7.25–7.31 | Multiplet | - |
| N–CH₃ | 3.19 | Singlet | - |
| CO–CH₃ | 2.24 | Singlet | - |
Table 2: ¹³C NMR Data
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170.89 |
| Aromatic C-1 | 143.16 |
| N–CH₃ | 35.95 |
| CO–CH₃ | 22.02 |
Infrared Spectroscopy:
Comparative Analysis of Synthetic Approaches
Table 3: Method Comparison
| Parameter | Copper-Catalyzed Method | Acid Chloride Method |
|---|---|---|
| Yield | 85% | 80% |
| Reaction Time | 36 h | 6 h |
| Catalyst Requirement | Cu(OAc)₂ | None |
| Byproduct Formation | Minimal | HCl (gas) |
| Scalability | Moderate | High |
Critical Insights :
Applications and Derivatives
This compound serves as a precursor to heterocycles such as 1,4-dihydroisoquinolin-3-ones, which exhibit antitumor activity. Functionalization at the acetamide moiety (e.g., halogenation, alkylation) enhances bioactivity, as evidenced by derivatives with improved pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Chlorophenyl)-N-methylacetamide can undergo oxidation reactions, where the amide group can be converted to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products Formed:
Oxidation: 3-Nitro-N-methylacetamide.
Reduction: N-(3-Chlorophenyl)-N-methylamine.
Substitution: N-(3-Aminophenyl)-N-methylacetamide or N-(3-Mercaptophenyl)-N-methylacetamide.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(3-Chlorophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound can be used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amides.
Medicine:
Drug Development: Due to its structural similarity to other bioactive compounds, this compound is explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
Agrochemicals: The compound can be used in the development of herbicides or pesticides, leveraging its chemical reactivity and stability.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: N-(3-Chlorophenyl)-N-methylacetamide may exert its effects by interacting with specific enzymes, inhibiting their activity. This interaction can occur through the formation of hydrogen bonds or hydrophobic interactions with the active site of the enzyme.
Pathways: The compound can affect metabolic pathways involving amides, potentially altering the synthesis or degradation of key biomolecules.
Comparison with Similar Compounds
Structural and Conformational Differences
N-(3-Chlorophenyl)acetamide (CAS 588-07-8)
- Structure : Lacks the N-methyl group, resulting in an N-H bond.
- Conformation : The N-H bond adopts a conformation influenced by substituents. For example, in 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-methyl group, while in 2-chloro-N-(3-nitrophenyl)acetamide, it is anti to the nitro group due to electronic effects .
- Hydrogen Bonding : Forms dual intermolecular N–H⋯O bonds, creating infinite chains in crystal structures .
N-(3-Nitrophenyl)acetamide
- Structure: Features a nitro group (-NO₂) at the meta position.
- Electronic Effects : The strong electron-withdrawing nitro group increases acidity of the N-H bond compared to the chloro derivative, altering reactivity in nucleophilic substitutions .
N-[(3-Chlorophenyl)methyl]acetamide
- Structure : Acetamide group attached to a benzyl substituent with a 3-chloro group.
2-(3-Chlorophenoxy)-N-methylacetamide (CAS 446844-01-5)
- Structure: Contains a phenoxy group instead of a direct phenyl attachment.
- Flexibility : The ether linkage increases molecular flexibility, which may enhance bioavailability in pharmaceutical applications .
Physicochemical Properties
*Inferred properties based on structural analogs.
Biological Activity
N-(3-Chlorophenyl)-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic amide characterized by the presence of a chlorophenyl group. Its molecular formula is , and it has been studied for various chemical reactions, including nucleophilic substitutions and oxidation reactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes and receptors, leading to various biological effects. These interactions are crucial in determining its efficacy in different applications, such as antimicrobial activity and potential therapeutic uses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. For instance, derivatives of N-phenylacetamide have shown promising antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis . The minimum effective concentration (EC50) values for related compounds suggest that modifications in the amide structure can enhance bactericidal activity.
Antifungal Activity
In addition to its antibacterial properties, this compound has been explored for antifungal applications. Studies have demonstrated that certain derivatives possess fungicidal properties, indicating potential use in agricultural settings to control fungal pathogens affecting crops.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives. For example:
- Synthesis and Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested for their biological activities. The results indicated that structural variations significantly influenced their antimicrobial efficacy .
- Scanning Electron Microscopy (SEM) Studies : SEM analyses revealed that certain derivatives caused damage to bacterial cell membranes, supporting their potential as effective antibacterial agents. For instance, at higher concentrations (200 μg/mL), significant morphological changes were observed in treated bacterial cells .
Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms |
|---|---|---|
| Antibacterial | High | Xanthomonas oryzae, Xanthomonas axonopodis |
| Antifungal | Moderate | Various fungal pathogens |
| Mechanism of Action | Enzyme inhibition | Specific bacterial receptors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
